N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide
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Overview
Description
N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a pyridazine ring substituted with an acetamide group and a phenylpiperazine moiety, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a suitable thiol compound.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached via a nucleophilic substitution reaction.
Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the phenylpiperazine moiety can be reduced to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the pyridazine ring can engage in hydrogen bonding and π-π interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Evaluated for their anti-tubercular activity against Mycobacterium tuberculosis.
Uniqueness
N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide stands out due to its unique combination of a pyridazine ring, a thioether linkage, and a phenylpiperazine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[6-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]sulfanylpyridazin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-16(26)21-18-9-10-19(23-22-18)28-15-5-8-20(27)25-13-11-24(12-14-25)17-6-3-2-4-7-17/h2-4,6-7,9-10H,5,8,11-15H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URONCTABCPHGBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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